molecular formula C12H17BrClNO B2456542 4-[(4-Bromobenzyl)oxy]piperidine hydrochloride CAS No. 86811-34-9

4-[(4-Bromobenzyl)oxy]piperidine hydrochloride

Cat. No.: B2456542
CAS No.: 86811-34-9
M. Wt: 306.63
InChI Key: SMVMEMRCOQHSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromobenzyl)oxy]piperidine hydrochloride (CAS 86811-34-9) is a chemical compound with the molecular formula C12H17BrClNO and a molecular weight of 306.63 g/mol . This piperidine derivative serves as a valuable building block in medicinal chemistry, particularly in the design and synthesis of novel ligands for neurological targets . Recent scientific literature highlights the application of structurally similar 4-oxypiperidine ethers as multiple targeting ligands, functioning as histamine H3 receptor (H3R) antagonists/inverse agonists while also inhibiting cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This dual activity represents a promising multitarget-directed ligand approach for researching complex neurodegenerative diseases like Alzheimer's . The mechanism of action for compounds in this class involves antagonizing H3R to increase the release of neurotransmitters like histamine and acetylcholine in the brain, coupled with inhibiting AChE/BuChE to prevent the breakdown of acetylcholine, thereby potentially enhancing cholinergic neurotransmission and cognitive function . The structure of this compound, featuring a piperidine core and a 4-bromobenzyloxy group, makes it a versatile intermediate for further chemical exploration and optimization in drug discovery projects. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVMEMRCOQHSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Piperidine Intermediate

The most widely reported method involves reacting piperidine with 4-bromobenzyl chloride in the presence of a base. This two-step process first generates the ether-linked intermediate, which is subsequently converted to the hydrochloride salt.

Step 1: Etherification
Piperidine (1.0 equiv) reacts with 4-bromobenzyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (1.5 equiv) is added to neutralize HCl byproducts. The reaction proceeds via an SN2 mechanism, with the piperidine nitrogen acting as the nucleophile. After 12–24 hours, the mixture is washed with aqueous sodium bicarbonate, and the organic layer is dried over magnesium sulfate.

Step 2: Salt Formation
The free base intermediate is treated with hydrochloric acid (2.0 equiv) in diethyl ether, yielding the hydrochloride salt as a white crystalline solid. Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity.

Key Data

Parameter Value Source
Yield (Step 1) 78–85%
Reaction Temperature 0–25°C
Purity Post-Recrystallization 99.2% (HPLC)

Reductive Amination of Piperidone Derivatives

An alternative route employs 4-piperidone as the starting material. The ketone group undergoes reductive amination with 4-bromobenzyloxyamine, followed by salt formation.

Procedure
4-Piperidone (1.0 equiv) and 4-bromobenzyloxyamine (1.1 equiv) are dissolved in methanol. Sodium cyanoborohydride (1.5 equiv) is added portionwise at pH 5–6 (adjusted with acetic acid). After stirring for 48 hours at room temperature, the mixture is concentrated, and the crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:1). The hydrochloride salt is obtained by treating the free base with HCl gas in ethyl acetate.

Advantages

  • Avoids harsh halogenation conditions.
  • Enables stereochemical control for chiral derivatives.

Optimization Strategies for Industrial Scale-Up

Solvent and Base Selection

Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states. Industrial protocols favor potassium carbonate over triethylamine for cost-effectiveness, achieving comparable yields (82% vs. 85%).

Continuous Flow Chemistry

Recent advances employ continuous flow reactors to improve heat transfer and reduce reaction times. A patent by describes a system where piperidine and 4-bromobenzyl chloride are mixed at 50°C in a tubular reactor (residence time: 30 minutes), achieving 89% yield with 99% conversion.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, OCH₂Ar), 3.85–3.75 (m, 2H, piperidine-H), 3.20–3.10 (m, 2H, piperidine-H), 2.95–2.85 (m, 1H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-H).
  • ¹³C NMR : δ 131.5 (Ar-C), 129.8 (Ar-C), 122.1 (C-Br), 70.3 (OCH₂), 54.1 (piperidine-C), 46.8 (piperidine-C).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity >99% with a retention time of 8.2 minutes.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromobenzyl)oxy]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction Reactions: Reduction can lead to the formation of the corresponding alcohol or amine.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiocyanates, or secondary amines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or primary amines.

Scientific Research Applications

4-[(4-Bromobenzyl)oxy]piperidine hydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Bromobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride
  • 4-[(4-Fluorobenzyl)oxy]piperidine hydrochloride
  • 4-[(4-Methylbenzyl)oxy]piperidine hydrochloride

Uniqueness

4-[(4-Bromobenzyl)oxy]piperidine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and physicochemical properties. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens, making this compound valuable in synthetic chemistry and research applications .

Biological Activity

4-[(4-Bromobenzyl)oxy]piperidine hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. Common reaction conditions include:

  • Base: Sodium hydroxide or potassium carbonate
  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to reflux conditions

This compound is characterized by its unique bromine atom, which enhances its reactivity compared to similar compounds lacking halogen substituents.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial and anti-proliferative activities.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit varying degrees of antibacterial activity. In a study assessing the antimicrobial properties of related compounds, several exhibited significant growth inhibition against Gram-positive bacteria, with some derivatives showing zones of inhibition exceeding 18 mm against tested microorganisms .

CompoundGrowth Inhibition Zone (mm)Activity Level
4a≥18High
4b14–17Moderate
810–13Poor

These findings suggest that modifications to the piperidine structure can enhance or diminish antibacterial efficacy.

Anti-Proliferative Activity

The anti-proliferative effects of this compound have also been evaluated against human tumor cell lines such as HL-60 (leukemia), HT-29 (colorectal cancer), and MCF7 (breast cancer). The MTT assay results indicated that certain derivatives exhibited IC50 values below 100 μM, indicating potential as anticancer agents .

CompoundIC50 (μM)Cell Line
4a<100HL-60
4d<100HT-29
7a<100MCF7

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. This compound may modulate enzyme activity or receptor conformation, influencing various biochemical pathways such as signal transduction and metabolic regulation .

Comparative Analysis with Similar Compounds

When compared to similar piperidine derivatives, such as 4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride and 4-[(4-Fluorobenzyl)oxy]piperidine hydrochloride, the presence of the bromine atom in this compound confers distinct reactivity patterns. This can lead to unique substitution reactions that may enhance its utility in synthetic chemistry and drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(4-bromobenzyl)oxy]piperidine hydrochloride, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with 4-hydroxypiperidine hydrochloride. Protect the hydroxyl group using a benzyl bromide derivative (e.g., 4-bromobenzyl bromide) in a nucleophilic substitution reaction. Use a base like sodium hydride or potassium carbonate in anhydrous DMF or THF .
  • Step 2 : Optimize reaction time and temperature (typically 50–80°C for 12–24 hours). Monitor progress via TLC or HPLC.
  • Step 3 : Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements may involve stoichiometric adjustments (e.g., 1.2–1.5 equivalents of 4-bromobenzyl bromide) or catalytic iodide additives .
  • Yield : Reported yields range from 60–85% depending on purity of reagents and solvent choice .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm structure. Key signals include the piperidine protons (δ 1.5–3.5 ppm) and aromatic protons from the bromobenzyl group (δ 7.2–7.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show a molecular ion peak at m/z 316.1 [M+H]+^+ (free base) and 352.5 [M·Cl]^- (hydrochloride salt) .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodology :

  • Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. For aqueous solutions, use sonication or co-solvents (e.g., 10% DMSO in PBS) .
  • Stability : Store at –20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the ether bond .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or coupling reactions?

  • Methodology :

  • DFT Calculations : Model the electronic effects of the bromobenzyl group on the piperidine oxygen’s nucleophilicity. The electron-withdrawing bromine atom reduces oxygen’s electron density, slowing SN2 reactions but enhancing stability in acidic conditions .
  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar vs. nonpolar solvents). For example, in Suzuki-Miyaura coupling, the bromine site reacts with boronic acids at 80–100°C using Pd(PPh3_3)4_4 as a catalyst .

Q. How can researchers resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. receptor binding)?

  • Methodology :

  • Assay Optimization :
  • Enzyme Inhibition : Use purified enzymes (e.g., SSAO) and measure IC50_{50} via fluorometric assays. Control for non-specific binding by including blank reactions .
  • Receptor Binding : Perform competitive binding assays with radiolabeled ligands (e.g., 3H^3H-paroxetine for serotonin transporters). Validate results with knockout cell lines .
  • Data Interpretation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. cellular functional assays). Consider stereochemical purity, as impurities in the hydrochloride salt may skew results .

Q. What strategies mitigate toxicity risks in cell-based studies while maintaining experimental efficacy?

  • Methodology :

  • Dose-Response Curves : Determine LD50_{50} in primary cell lines (e.g., HEK293 or HepG2) using MTT assays. Start with 1–100 µM doses and adjust based on viability .
  • Protective Measures : Use antioxidants (e.g., NAC) to counteract reactive oxygen species (ROS) generated by bromine-containing compounds. Pre-treat cells with cytochrome P450 inhibitors to reduce metabolic activation of toxic intermediates .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as halogenated waste. Avoid water contact to prevent HCl gas release .
  • Storage : Keep in amber glass vials under argon at –20°C. Label containers with GHS hazard codes (H315: skin irritation; H319: eye damage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.